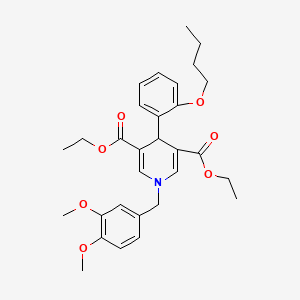

![molecular formula C21H25N3O2 B5543885 3-(3-hydroxy-3-methylbutyl)-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide](/img/structure/B5543885.png)

3-(3-hydroxy-3-methylbutyl)-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines typically involves the cyclization of aminopyridines with chloro ketones or other suitable precursors. For example, Starrett et al. (1989) describe a method starting with the cyclization of aminopyridines and chloro ketones to give imidazo[1,2-a]pyridines, further elaborated to introduce various substituents at the 3-position (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines, including the subject compound, is characterized by the imidazo[1,2-a]pyridine core, which contributes to the compound's distinct chemical and physical properties. Structural analyses often involve NMR spectroscopy, as demonstrated by Evrard et al. (2022), who characterized novel conformers of related compounds through 1D and 2D NMR spectroscopic analyses (Evrard, Coulibaly, Coulibali, Signo, Achi, Giraud, & Bertho, 2022).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines can undergo various chemical reactions, including halogen-metal exchange and reactions with isocyanides, to introduce different substituents and functional groups. Yang et al. (2015) describe a Ga(OTf)3-promoted synthesis of functionalized 2-carbonyl-imidazo[1,2-a]pyridines derived from ethyl α-benzotriazolyl-α-morpholinoacetate, showcasing the versatility of imidazo[1,2-a]pyridine chemistry (Yang, An, Qian, Yu, Du, Ma, Wang, Meng, & Shen, 2015).

Scientific Research Applications

Synthesis and Biological Activity

The chemical compound 3-(3-hydroxy-3-methylbutyl)-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide belongs to a broader class of compounds investigated for various biological activities. One relevant study discusses the synthesis and biological activity of imidazo[1,2-a]pyridines substituted at the 3-position, synthesized as potential antiulcer agents. These compounds were evaluated for their antisecretory and cytoprotective properties in animal models. Despite not showing significant antisecretory activity, several compounds demonstrated good cytoprotective properties against ethanol and hydrochloric acid-induced ulcers, indicative of their potential therapeutic applications (J. Starrett et al., 1989).

DNA Minor Groove Binding

Another area of research involves the synthesis of pyrrole-imidazole (Py-Im) polyamides containing stereospecifically α-amino- or α-hydroxyl-substituted γ-aminobutyric acid for DNA minor groove recognition. These compounds have been synthesized and their binding properties to predetermined DNA sequences were studied, revealing significant DNA binding affinity and recognition specificity. This research highlights the potential of such compounds in gene regulation and as molecular probes (Wen Zhang, T. Bando, H. Sugiyama, 2006).

Antiviral Activity

The synthesis and evaluation of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines as antiviral agents against human rhinovirus also represent a significant application of similar compounds. These compounds were designed based on the structure of known antiviral agents and demonstrated selective inhibition of viral replication, indicating their potential in antiviral therapy (C. Hamdouchi et al., 1999).

Antituberculotic Activity

Compounds within this chemical class have also been explored for their antituberculotic activity. Research into derivatives of imidazo[1,2-a]pyridinecarboxylic acid, including their synthesis and evaluation against tuberculosis, highlights the potential of these compounds as novel therapeutics against drug-resistant strains of Mycobacterium tuberculosis (L. Bukowski, M. Janowiec, 1996).

Mechanism of Action

properties

IUPAC Name |

3-(3-hydroxy-3-methylbutyl)-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O2/c1-21(2,26)11-9-16-6-5-7-17(14-16)20(25)22-12-10-18-15-24-13-4-3-8-19(24)23-18/h3-8,13-15,26H,9-12H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALVUYCTZHICMMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=CC(=CC=C1)C(=O)NCCC2=CN3C=CC=CC3=N2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-hydroxy-3-methylbutyl)-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,5-dichlorobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5543806.png)

![(4aS*,7aR*)-1-(4-chlorobenzyl)-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5543810.png)

![5-methoxy-1-methyl-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B5543811.png)

![3-(1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-3-azetidinyl)pyridine](/img/structure/B5543817.png)

![2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B5543837.png)

![5-[4-(difluoromethoxy)-3-methoxybenzylidene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B5543844.png)

![N-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5543846.png)

![methyl 2-[(4-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5543859.png)

![4-chloro-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine-9,10-dicarbonitrile](/img/structure/B5543864.png)

![3-ethyl-6-[(3aR*,4R*,7S*,7aS*)-octahydro-2H-4,7-epoxyisoindol-2-ylcarbonyl]-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B5543875.png)

![(3S*,4R*)-1-[(5,7-dimethyl-2,1,3-benzoxadiazol-4-yl)sulfonyl]-4-isopropyl-N,N-dimethylpyrrolidin-3-amine](/img/structure/B5543886.png)

![5,6-dimethyl-4-[(4-methylbenzyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B5543904.png)